molecular formula C36H51ClN6O5 B14073253 AtazanavirN13-descarboxymethyl

AtazanavirN13-descarboxymethyl

Cat. No.: B14073253
M. Wt: 683.3 g/mol
InChI Key: WALCMJGWDGOBQV-DBVAGWDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AtazanavirN13-descarboxymethyl is a derivative of atazanavir, a protease inhibitor used in the treatment of HIV-1 infection.

Chemical Reactions Analysis

AtazanavirN13-descarboxymethyl undergoes various chemical reactions, including:

Mechanism of Action

AtazanavirN13-descarboxymethyl exerts its effects by selectively inhibiting the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells. It binds to the active site of HIV-1 protease, preventing the formation of mature virions . This mechanism is similar to that of atazanavir, but the removal of the carboxymethyl group may affect its binding affinity and specificity .

Properties

Molecular Formula

C36H51ClN6O5

Molecular Weight

683.3 g/mol

IUPAC Name

methyl N-[(2S)-1-[2-[(2S)-3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C36H50N6O5.ClH/c1-35(2,3)30(37)32(44)39-28(21-24-13-9-8-10-14-24)29(43)23-42(41-33(45)31(36(4,5)6)40-34(46)47-7)22-25-16-18-26(19-17-25)27-15-11-12-20-38-27;/h8-20,28-31,43H,21-23,37H2,1-7H3,(H,39,44)(H,40,46)(H,41,45);1H/t28?,29-,30+,31+;/m0./s1

InChI Key

WALCMJGWDGOBQV-DBVAGWDJSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NC(CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)N.Cl

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)N.Cl

Origin of Product

United States

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